

Live-Cell Imaging of Mitochondria Using Janus Green B: Application Notes and Protocols

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Compound of Interest

Compound Name: Janus green

Cat. No.: B1672792

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Introduction

Live-cell imaging is an indispensable tool in modern biological research and drug development, allowing for the real-time observation of cellular processes in their native environment.

Mitochondria, as the powerhouses of the cell, are central to numerous physiological and pathological processes, including cellular respiration, apoptosis, and calcium signaling.

Visualizing mitochondrial dynamics and function is therefore crucial for understanding cellular health and disease. **Janus green B (JGB)** is a vital stain that has been used for over a century to specifically visualize mitochondria in living cells.^[1] Its ability to selectively accumulate in active mitochondria makes it a valuable tool for assessing mitochondrial function and integrity.^[2]

This application note provides detailed protocols for using **Janus green B** for live-cell imaging of mitochondria, along with a summary of its properties and a comparison with other common mitochondrial stains.

Principle of Staining

Janus green B is a cationic dye that readily permeates the plasma membrane of living cells.^[2] Its specificity for mitochondria is dependent on the presence of a functional electron transport chain (ETC).^[2] The enzyme cytochrome c oxidase (Complex IV) in the inner mitochondrial membrane maintains JGB in its oxidized, blue-green colored state.^[2] In the cytoplasm, the dye

is reduced to a colorless leuco form. This selective retention of the colored form allows for the clear visualization of mitochondria against a transparent background. The staining is dependent on oxygen and is a hallmark of metabolically active mitochondria.

Data Presentation

Spectral Properties

Property	Value	Reference
Absorption Maximum (λ_{max}) in Methanol	~650-666 nm	
Molar Extinction Coefficient (ϵ) in Ethanol:Water (1:1)	$\geq 28,000 \text{ M}^{-1}\text{cm}^{-1}$ at 651-677 nm	
Emission Maximum (λ_{em})	~340-630 nm (broad)	

Comparison of Mitochondrial Dyes

Feature	Janus Green B	Rhodamine 123	MitoTracker Dyes (e.g., Green FM, Red CMXRos)
Principle	Redox potential-dependent accumulation, maintained in oxidized (colored) state by cytochrome c oxidase.	Membrane potential-dependent accumulation.	Membrane potential-dependent accumulation, some covalently bind to mitochondrial proteins.
Readout	Colorimetric (blue-green)	Fluorescent (green)	Fluorescent (various colors)
Fixability	Not well-retained after fixation.	Poorly retained after fixation.	Some are fixable (e.g., MitoTracker Red CMXRos).
Photostability	Moderate; subject to photobleaching.	Moderate; subject to photobleaching.	Generally higher photostability.
Cytotoxicity	Can be toxic at higher concentrations or with prolonged exposure.	Can inhibit mitochondrial respiration at higher concentrations.	Generally low cytotoxicity at working concentrations.
Cost	Low	Moderate	High

Experimental Protocols

Reagent Preparation

Janus Green B Stock Solution (1% w/v):

- Dissolve 10 mg of **Janus green B** powder in 1 mL of absolute ethanol or distilled water.
- Store the stock solution in a dark, airtight container at 4°C for up to one month.

Janus Green B Working Solution (0.001% - 0.02% w/v):

- Dilute the 1% stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or cell culture medium without serum. For a 0.01% working solution, dilute the stock solution 1:100 (e.g., 10 μ L of stock in 990 μ L of buffer).
- Prepare the working solution fresh before each experiment. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Protocol for Adherent Cells

- Culture adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
- Aspirate the culture medium and gently wash the cells twice with pre-warmed (37°C) PBS.
- Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 10-30 minutes at 37°C in a humidified incubator. Protect the cells from light during incubation.
- Aspirate the staining solution and wash the cells 2-3 times with warm PBS or culture medium to remove excess stain.
- Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
- Observe the stained mitochondria using a light microscope. Mitochondria will appear as small, blue-green, filamentous, or granular structures within the cytoplasm.

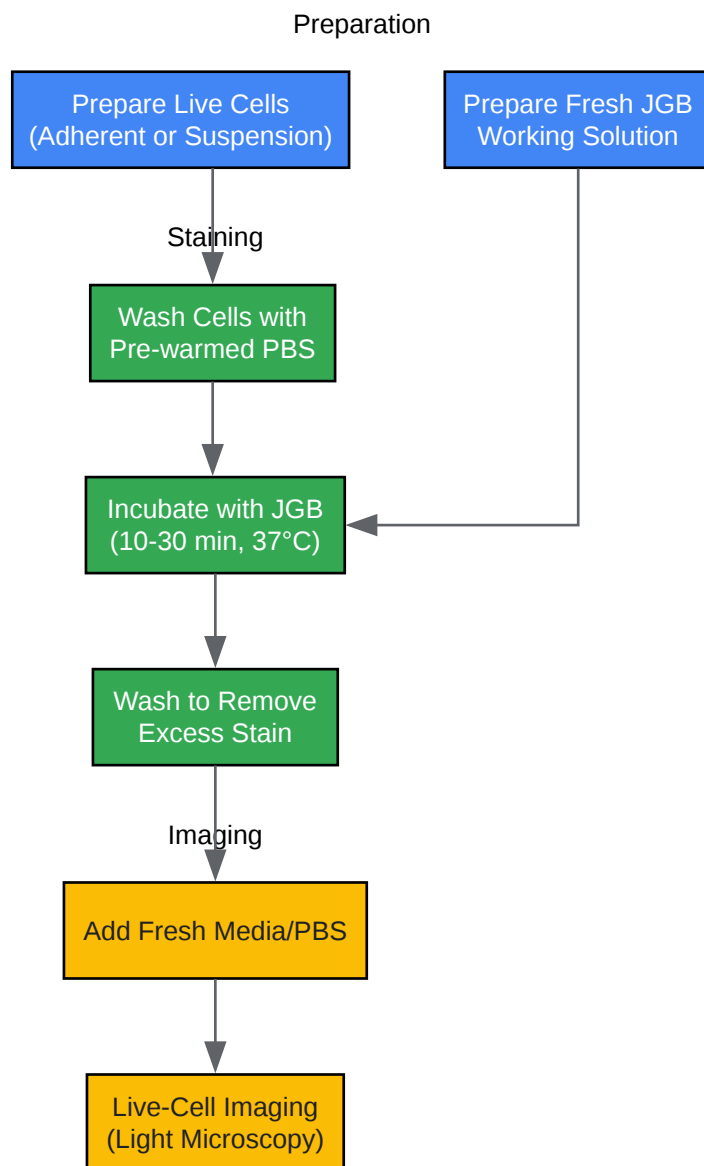
Staining Protocol for Suspension Cells

- Harvest suspension cells by centrifugation at a low speed (e.g., 200-300 x g) for 5 minutes.
- Aspirate the supernatant and gently resuspend the cell pellet in pre-warmed PBS for washing. Centrifuge again and discard the supernatant.
- Resuspend the cell pellet in the freshly prepared JGB working solution.

- Incubate the cells for 10-20 minutes at 37°C, protected from light. Gently agitate the cells periodically to ensure uniform staining.
- Pellet the cells by centrifugation and discard the staining solution.
- Wash the cells twice by resuspending the pellet in warm PBS followed by centrifugation to remove excess stain.
- Resuspend the final cell pellet in a small volume of fresh culture medium or PBS.
- Mount a drop of the cell suspension on a microscope slide with a coverslip and observe under a light microscope.

Mandatory Visualizations

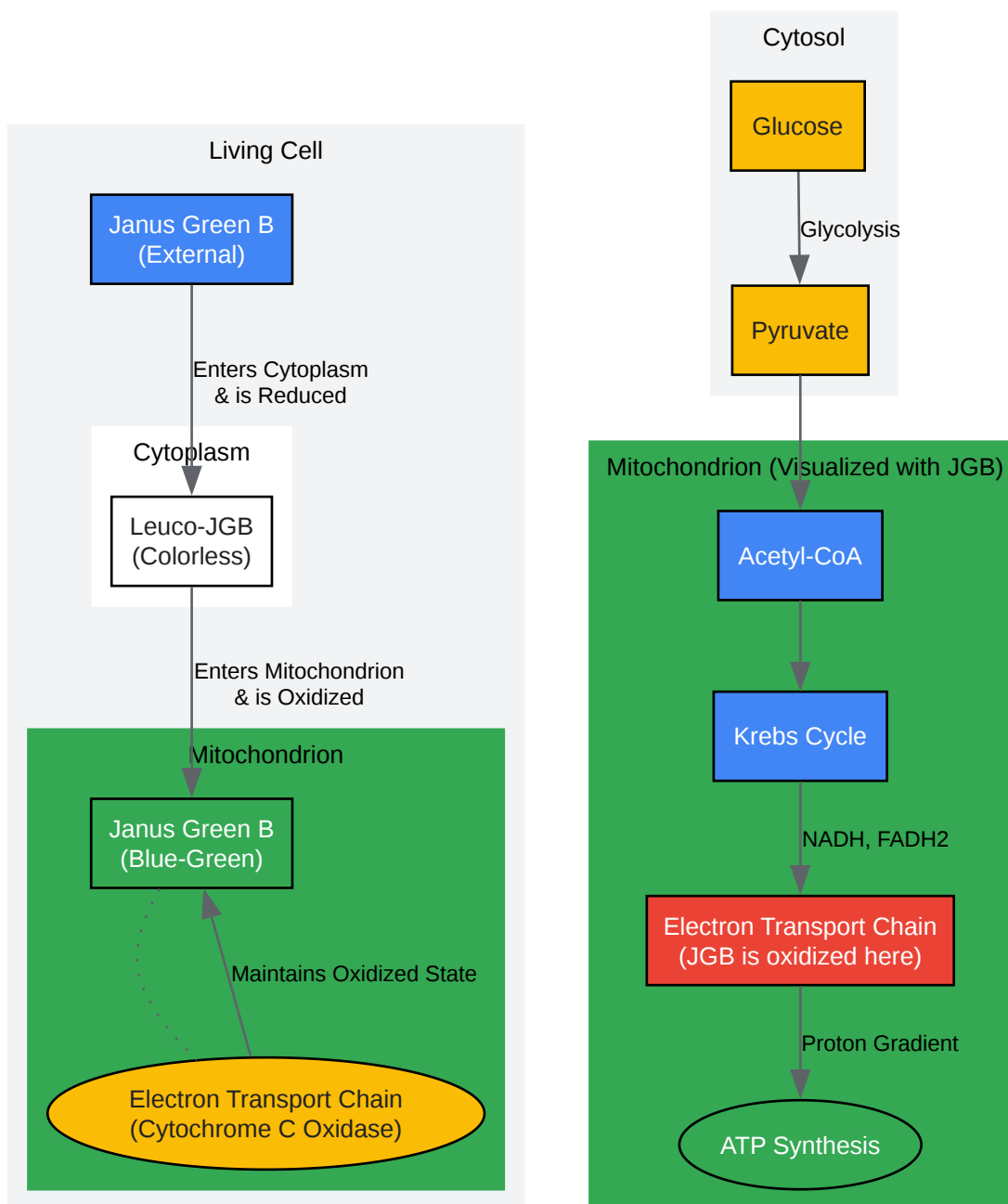
Experimental Workflow

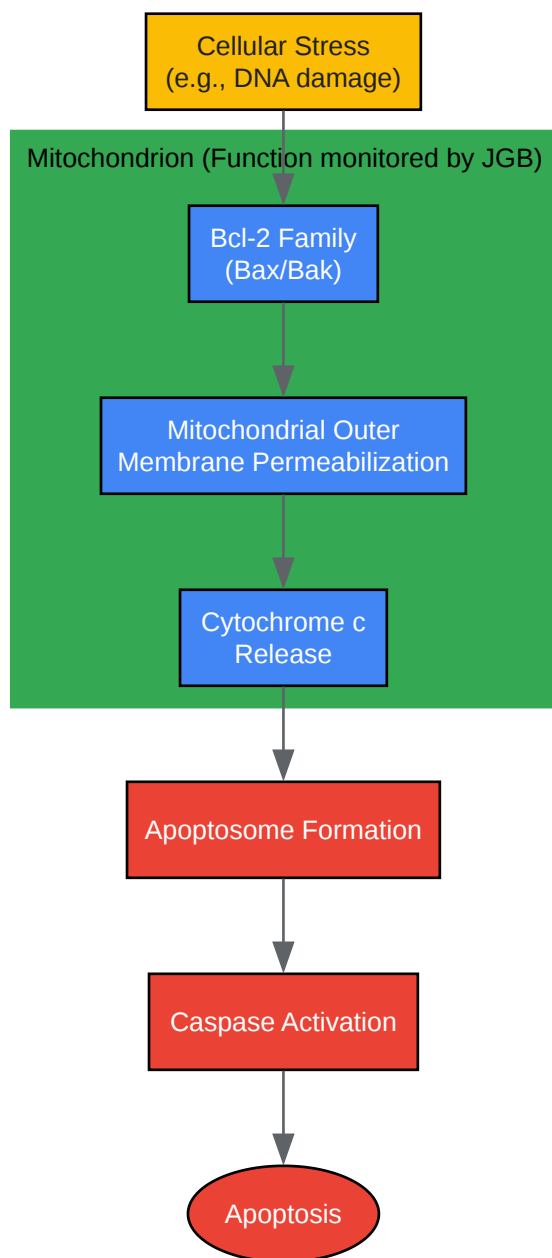


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Caption: Experimental workflow for live-cell mitochondrial staining with **Janus green B**.

Mechanism of Janus Green B Staining





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References

- 1. DOT Language | Graphviz [graphviz.org]
- 2. Using Janus green B to study paraquat toxicity in rat liver mitochondria: role of ACE inhibitors (thiol and nonthiol ACEi) - PubMed [pubmed.ncbi.nlm.nih.gov]
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